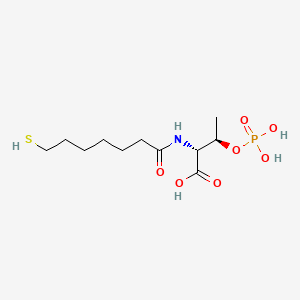

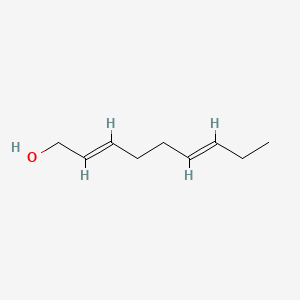

methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate

Descripción general

Descripción

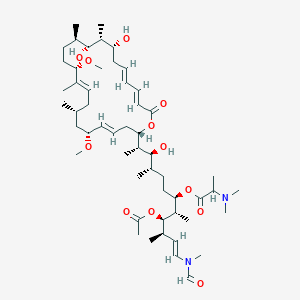

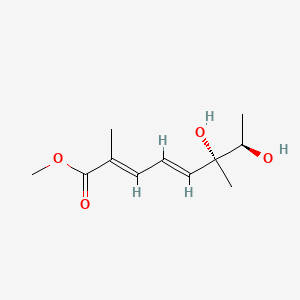

Methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethyl-2,4-octadienoate is a chemical compound with the molecular formula C11H18O4 . It has an average mass of 214.258 Da and a monoisotopic mass of 214.120514 Da . It is also known by other names such as Citreodiol .

Molecular Structure Analysis

The molecular structure of this compound includes 2 defined stereocentres . It contains a total of 36 bonds, including 16 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 3 hydroxyl groups, and 3 secondary alcohols .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 358.9±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . Its enthalpy of vaporization is 70.0±6.0 kJ/mol, and it has a flash point of 134.6±21.4 °C . The index of refraction is 1.501, and it has a molar refractivity of 57.7±0.3 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación

Chemical Structure and Properties

- The (2E,4E)-geometry of compounds similar to methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate has been studied, particularly in antibiotic 1233A, an inhibitor of cholesterol biosynthesis. The analysis of NMR spectra and NOE experiments provides insights into the stable conformers of such compounds (Koseki et al., 1992).

Synthetic Applications

- Novel methodologies for synthesizing polyene compounds involve compounds with the (2E,4E)-geometry. This includes the preparation of various intermediates for synthesizing natural products and pharmaceuticals (Ma & Lu, 1990).

- Methyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate, which shares structural similarities with the compound , has been synthesized and explored for its potential as an insect growth regulator (Cardillo et al., 1979).

Biochemical Research

- Compounds with similar structures have been studied in the context of marine fungi. For instance, novel metabolites from the marine deuteromycete Dendryphiella salina, which include esterified trinor-eremophilanes, have been isolated and characterized (Guerriero et al., 1988; Guerriero et al., 1989). These studies offer insights into the biological synthesis and functions of similar compounds.

Catalysis and Reaction Studies

- Research into catalytic processes involving conjugated dienes and carbonyls has explored compounds with similar (2E,4E)-dienoate configurations. Such studies contribute to understanding the mechanisms and applications of these compounds in chemical synthesis (Hirano et al., 2012).

Propiedades

IUPAC Name |

methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-8(10(13)15-4)6-5-7-11(3,14)9(2)12/h5-7,9,12,14H,1-4H3/b7-5+,8-6+/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPFJYGFBAJGLE-NPMAGFNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C=CC=C(C)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C)(/C=C/C=C(\C)/C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate | |

CAS RN |

94120-03-3 | |

| Record name | Citreodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094120033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

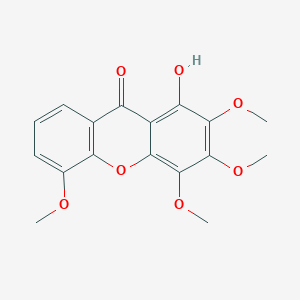

![1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1239265.png)

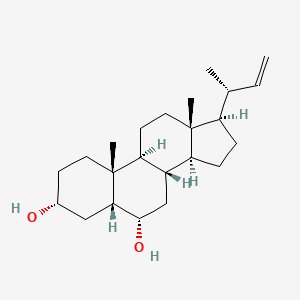

![(2S,5R,9R,10S,11R,18S)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1239266.png)